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Compound of Interest

Compound Name: Stephacidin B

Cat. No.: B15586467

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stephacidin B is a structurally complex dimeric indole alkaloid isolated from the fungus
Aspergillus ochraceus. It belongs to a class of prenylated indole alkaloids that includes its
monomeric precursor, avrainvillamide. Stephacidin B has garnered significant interest within
the scientific community due to its potent and selective cytotoxic activity against various human
tumor cell lines, particularly testosterone-dependent prostate cancer cells. Investigations into its
mechanism of action suggest a novel pathway, distinct from those of many established
anticancer agents.

A crucial aspect of the chemistry of Stephacidin B is its facile interconversion with
avrainvillamide under mild conditions. Evidence suggests that the biological activity of
Stephacidin B may be, in large part, attributable to its conversion to avrainvillamide in vivo.
Avrainvillamide acts as an electrophile and has been shown to interact with key cellular
proteins, including the oncoprotein Nucleophosmin (NPM1).

This document provides a comprehensive overview of the analytical techniques employed for
the characterization of Stephacidin B, including detailed experimental protocols and a
summary of key analytical data.

Physicochemical Properties
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Property Value Reference
Molecular Formula Cs2H54N60s [1]
Molecular Weight 891.0 g/mol [1]
Appearance Solid [1]
N Soluble in DMSO and
Solubility [1]
Methanol
UV max (Amax) 244 nm [1]

Biological Activity

Stephacidin B exhibits potent cytotoxic activity against a range of human cancer cell lines. Its
activity is particularly notable against prostate cancer cells. The biological activity is thought to
be mediated by its conversion to avrainvillamide.[2][3]

. ICso (Stephacidin ICs0
Cell Line o . Reference
B) (Avrainvillamide)
LNCaP (Prostate) 0.06 puM 0.42 uM [1]
PC3 (Prostate) 0.37 uM - [1]
MCF-7 (Breast) 0.27 uM - [1]
SK-BR-3 (Breast) 0.32 uM - [1]
T-47D (Breast) - 0.33 uM [4]
HepG2 )
Induces apoptosis at 4
(Hepatocellular - [1]
. uM
Carcinoma)
Huh7 (Hepatocellular Induces apoptosis at 4
. - [1]
Carcinoma) UM

Conversion to Avrainvillamide: In cell culture medium (10% fetal bovine serum in RPMI 1640
with 6% DMSO), Stephacidin B converts to avrainvillamide with a half-life of approximately 10
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minutes at 37°C and 50 minutes at 23°C.[2]

Signaling Pathway of Avrainvillamide (Active
Monomer of Stephacidin B)

The cytotoxic effects of Stephacidin B are largely attributed to its monomer, avrainvillamide,
which targets the nucleolar phosphoprotein Nucleophosmin (NPM1) and the nuclear export
protein Exportin-1 (Crm1).[4][5][6] NPM1 is a multifunctional protein involved in ribosome
biogenesis, cell cycle regulation, and the prevention of protein aggregation. In certain cancers,
such as acute myeloid leukemia (AML), NPML1 is mutated and aberrantly located in the
cytoplasm.

Avrainvillamide covalently binds to a cysteine residue (Cys275) on NPM1, which leads to the
relocalization of mutant NPM1 from the cytoplasm back to the nucleolus.[6] It also inhibits the
function of Crm1, a protein responsible for the nuclear export of many proteins, including
NPML1. This dual action effectively traps NPM1 in the nucleolus, restoring its normal cellular
localization and function, and ultimately leading to apoptosis in cancer cells.

Stephacidin B
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Proposed signaling pathway of Stephacidin B via its active monomer, avrainvillamide.

Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural
products like Stephacidin B. Due to the molecule's intricate three-dimensional structure, a
combination of one-dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC)
NMR experiments is essential.

Protocol:

o Sample Preparation: Dissolve 5-10 mg of Stephacidin B in approximately 0.5 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (=500 MHz) for optimal resolution and
sensitivity.

e 'HNMR:
o Acquire a standard one-dimensional proton NMR spectrum.

o Typical Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

e 13C NMR:
o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

o Typical Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-240 ppm.

e 2D NMR:
o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is critical for assembling the molecular
skeleton.
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» Data Processing and Analysis: Process the raw data using appropriate software (e.qg.,
MestReNova, TopSpin). Integrate *H NMR signals, and assign proton and carbon chemical
shifts based on the analysis of 1D and 2D spectra.

Workflow for NMR Analysis:

Stephacidin B Sample

'
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General workflow for NMR-based structural characterization.

Note: A complete and assigned NMR dataset for Stephacidin B is not readily available in the
public domain. Researchers should rely on a full suite of 2D NMR experiments for de novo
structure confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is vital for determining the elemental composition
and confirming the molecular weight of Stephacidin B. Tandem mass spectrometry (MS/MS)
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can provide valuable structural information through fragmentation analysis.
Protocol:

o Sample Preparation: Prepare a dilute solution of Stephacidin B (1-10 pg/mL) in a solvent
compatible with the ionization source (e.g., methanol, acetonitrile).

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight
(TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray
lonization - ESI).

e Full Scan HR-MS:

o Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of
the protonated molecule [M+H]*.

o Typical Parameters: Mass range of m/z 100-1500, high resolution setting (>10,000).
e Tandem MS (MS/MS):
o Select the [M+H]* ion of Stephacidin B for fragmentation.

o Vary the collision energy (Collision-Induced Dissociation - CID) to generate a
fragmentation pattern.

o Analyze the fragment ions to deduce structural motifs.

o Data Analysis: Determine the elemental composition from the accurate mass measurement
using appropriate software. Propose fragmentation pathways based on the MS/MS data.

Note: Specific fragmentation data for Stephacidin B is not widely published. The fragmentation
of alkaloids can be complex, often involving ring cleavages and losses of substituent groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of Stephacidin B and for monitoring its
conversion to avrainvillamide.
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Protocol for Purity Assessment:

o Sample Preparation: Prepare a standard solution of Stephacidin B in a suitable solvent
(e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

e Instrumentation: Use an HPLC system equipped with a UV detector (or a photodiode array
detector for spectral analysis) and a C18 reversed-phase column.

e Chromatographic Conditions:
o Column: C18, 4.6 x 150 mm, 5 um particle size.
o Mobile Phase A: 0.1% Formic acid in Water.
o Mobile Phase B: 0.1% Formic acid in Acetonitrile.

o Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then
return to initial conditions and equilibrate.

o Flow Rate: 1.0 mL/min.
o Detection Wavelength: 244 nm.
o Injection Volume: 10 pL.

» Data Analysis: Integrate the peak areas to determine the purity of the Stephacidin B
sample.

X-ray Crystallography

The definitive three-dimensional structure of Stephacidin B was determined by single-crystal
X-ray diffraction. This technique is indispensable when NMR data alone is insufficient to
resolve complex stereochemistry and connectivity.

Protocol Overview:

o Crystallization: Grow single crystals of Stephacidin B suitable for X-ray diffraction. This is
often the most challenging step and may require screening various solvents, temperatures,

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15586467?utm_src=pdf-body
https://www.benchchem.com/product/b15586467?utm_src=pdf-body
https://www.benchchem.com/product/b15586467?utm_src=pdf-body
https://www.benchchem.com/product/b15586467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

and crystallization techniques (e.g., slow evaporation, vapor diffusion).

o Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a
single-crystal X-ray diffractometer.

o Structure Solution and Refinement: Process the diffraction data to solve the crystal structure
using direct methods or Patterson methods. Refine the structural model to obtain accurate
atomic coordinates, bond lengths, and angles.

Note: The crystallographic data (CIF file) for Stephacidin B is not publicly available. The
original structural determination should be consulted for details.

Summary

The characterization of Stephacidin B requires a multi-technique approach. NMR
spectroscopy and X-ray crystallography are essential for unambiguous structure elucidation,
while mass spectrometry provides confirmation of the molecular formula and aids in structural
analysis. HPLC is crucial for purity assessment and for studying the dynamic interconversion
with its active monomer, avrainvillamide. The provided protocols offer a framework for
researchers working with this potent and structurally fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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